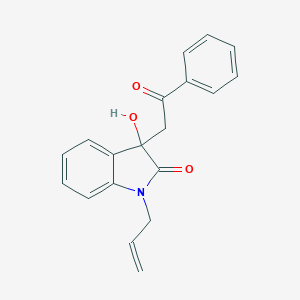
3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an allyl group, a hydroxy group, and a phenyl-ethyl substituent.
Vorbereitungsmethoden
The synthesis of 3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with allyl halides under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the indole nitrogen attacks the allyl halide, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
3-HYDROXY-3-(2-OXO-2-PHENYLETHYL)-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
1-Allyl-3-hydroxy-3-(2-oxo-2-methyl-ethyl)-1,3-dihydro-indol-2-one: This compound has a methyl group instead of a phenyl group, which may affect its chemical and biological properties.
1-Allyl-3-hydroxy-3-(2-oxo-2-ethyl)-1,3-dihydro-indol-2-one: This compound has an ethyl group instead of a phenyl group, which may also influence its properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C19H17NO3 |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
3-hydroxy-3-phenacyl-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C19H17NO3/c1-2-12-20-16-11-7-6-10-15(16)19(23,18(20)22)13-17(21)14-8-4-3-5-9-14/h2-11,23H,1,12-13H2 |
InChI-Schlüssel |
QAQBAPIQYPTZTH-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


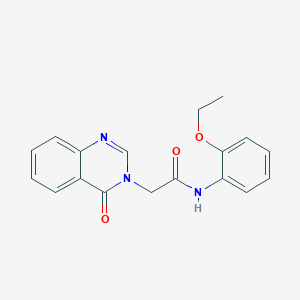
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
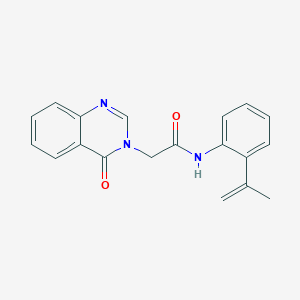
![4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl benzoate](/img/structure/B277264.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
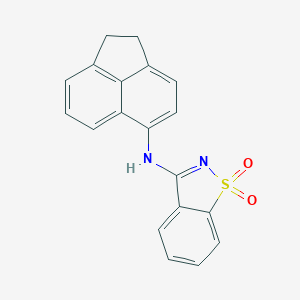
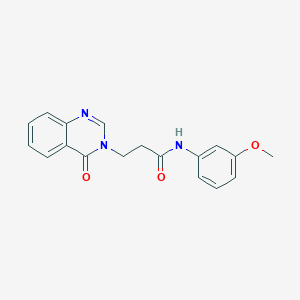
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
